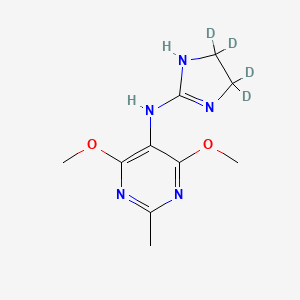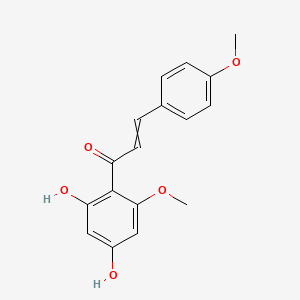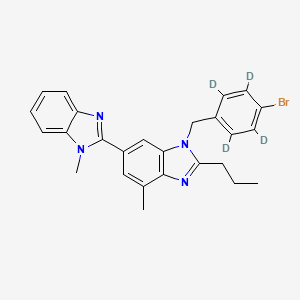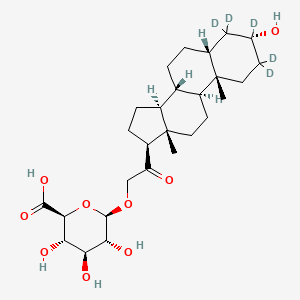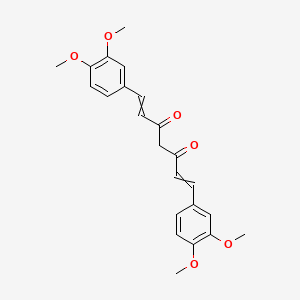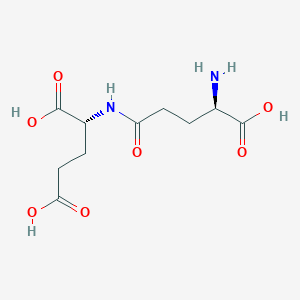![molecular formula C20H11N2Na3O10S3 B12427880 trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Amaranth or Acid Red 27. This compound is widely used in various industries, including food, cosmetics, and textiles, due to its excellent dyeing properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a fine powder .
化学反応の分析
Types of Reactions
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield sulfonated naphthoquinones.
Reduction: Aromatic amines such as 1-naphthylamine-4-sulfonic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid are common products.
Substitution: Products vary based on the nucleophile used but generally involve modified sulfonate groups.
科学的研究の応用
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in food, cosmetics, and textiles due to its stability and vibrant color
作用機序
The mechanism of action of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate primarily involves its ability to bind to various substrates through electrostatic interactions and hydrogen bonding. The azo bond (N=N) is responsible for its chromophoric properties, allowing it to absorb light in the visible spectrum and impart color. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications .
類似化合物との比較
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different structural properties.
Acid Red 88: Known for its use in textile dyeing and similar chemical behavior.
Carmoisine: A synthetic dye with comparable uses in food and cosmetics.
Uniqueness
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high water solubility, stability under various pH conditions, and vibrant red color. These properties make it particularly suitable for applications where consistent and long-lasting coloration is required .
特性
分子式 |
C20H11N2Na3O10S3 |
|---|---|
分子量 |
604.5 g/mol |
IUPAC名 |
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChIキー |
WLDHEUZGFKACJH-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



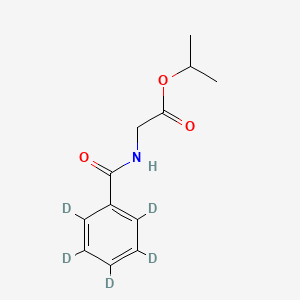
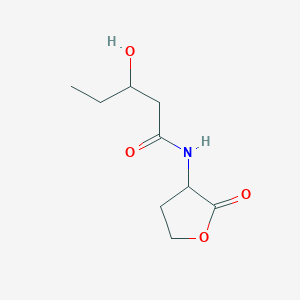
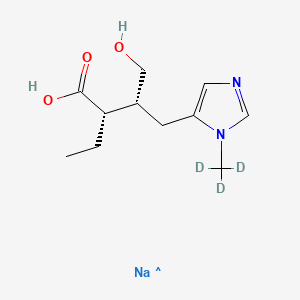
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

